Einecs 262-660-8
Description
Historical Context and Evolution of Academic Research on Ergot Alkaloid Derivatives
The scientific investigation of ergot alkaloids began to supplant their use in folk medicine approximately a century ago. nih.gov A pivotal moment in the history of ergot was the isolation of ergotamine by Arthur Stoll at Sandoz in 1918, which was the first chemically pure ergot alkaloid to be identified. nih.govwikipedia.org This discovery marked a turning point, transforming ergot from a dreaded poison into a source of therapeutic agents. nih.gov
Early academic research focused on isolating and characterizing the various alkaloids present in ergot sclerotia, the hardened fungal structures found on rye and other grains. mdpi.comnih.gov These efforts led to the discovery of ergonovine in 1935, a key compound used in obstetrics. nih.gov The mid-20th century saw a surge in research aimed at synthesizing derivatives of the core ergoline (B1233604) structure. nih.gov This led to the creation of semi-synthetic compounds like Dihydroergotamine (B1670595) (DHE) in 1946 and methysergide in 1960, expanding the therapeutic applications of this chemical class. nih.govwikipedia.org
The evolution of research was significantly influenced by technological advancements. The elucidation of the complex structures of these alkaloids and the development of methods for their total synthesis were major achievements in organic chemistry. nih.govnih.gov More recently, research has shifted towards understanding the biosynthetic pathways of ergot alkaloids, with a focus on the enzymes and genes involved. mdpi.comnih.gov This molecular-level understanding opens up possibilities for "green" syntheses and the creation of novel derivatives through biocombinatorial approaches. nih.govsemanticscholar.org
Significance and Academic Relevance of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione within Chemical Biology
5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione, a derivative of ergotamine, holds academic relevance primarily due to its interaction with various biological receptors. Ergot alkaloids are structurally similar to neurotransmitters like serotonin (B10506), dopamine (B1211576), and adrenaline, allowing them to act as agonists or antagonists at their respective receptors. wikipedia.orgresearchgate.net The pharmacological complexity of these compounds is a direct result of their varied effects at adrenergic, dopaminergic, and serotonergic receptors. nih.gov
The primary significance of ergotamine and its derivatives in chemical biology lies in their potent vasoconstrictive effects, which are mediated through agonism at serotonin 5-HT1B and 5-HT1D receptors. wikipedia.orgnih.gov This mechanism is central to their use in studying and managing vascular headaches like migraines. nih.govnih.gov The addition of different functional groups to the core ergotaman (B1204905) structure, such as the benzyl (B1604629) group in the compound of interest, allows researchers to probe the structure-activity relationships at these receptors. nih.gov
These compounds serve as valuable tools in chemical biology for exploring the function and regulation of G-protein coupled receptors (GPCRs), a major family of drug targets. Studying how subtle structural modifications alter the binding affinity and functional selectivity at different receptor subtypes provides crucial insights into receptor pharmacology. wikipedia.org
Below is a table detailing key properties of the parent compound, Ergotamine, from which 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione is derived.
| Property | Value |
| Molecular Formula | C33H35N5O5 |
| Molar Mass | 581.673 g·mol−1 |
| Primary Mechanism | Serotonin (5-HT1B/1D) receptor agonist |
| Therapeutic Class | Ergot Alkaloid |
| Initial Isolation | 1918 |
Current Research Gaps and Emerging Paradigms for 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione Studies
Despite a long history of research, significant gaps remain in the understanding of ergot alkaloid derivatives. A primary challenge is to fully decouple the desired therapeutic effects from the undesirable side effects associated with ergotism. nih.gov This requires a more nuanced understanding of functional selectivity, or how a compound can activate different signaling pathways through the same receptor.
Current research is increasingly focused on the following areas:
Biosynthesis and Genetic Engineering: Elucidating the complete genetic blueprint for ergot alkaloid biosynthesis allows for the potential to engineer fungal strains that produce specific, modified alkaloids. nih.govresearchgate.net This could lead to more efficient and sustainable production methods for complex derivatives.
Receptor Pharmacology: High-resolution structural studies of ergot alkaloids bound to their receptor targets are needed to understand the precise molecular interactions that govern their activity. This knowledge is crucial for the rational design of new compounds with improved selectivity and fewer off-target effects.
Novel Therapeutic Applications: While the role of ergot alkaloids in migraine and Parkinson's disease is well-established, their broad receptor interaction profile suggests potential for other applications. nih.govresearchgate.net Research is exploring their utility in treating a range of other conditions, though this is still in early stages.
An emerging paradigm is the use of computational chemistry and molecular modeling to predict the biological activity of novel ergot derivatives before they are synthesized. nih.gov This in silico approach can screen large virtual libraries of compounds, identifying promising candidates for further investigation and accelerating the discovery process. The goal is to develop new generations of ergot-derived compounds with highly specific biological activities, harnessing their therapeutic potential while minimizing risks. nih.gov
Properties
CAS No. |
61211-10-7 |
|---|---|
Molecular Formula |
C22H41NaO7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;1,4-bis(2,3-dimethylheptan-2-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-9-11-13-16(3)21(5,6)28-19(23)15-18(30(25,26)27)20(24)29-22(7,8)17(4)14-12-10-2;/h16-18H,9-15H2,1-8H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
OKDUCDYDOORLLB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C)C(C)(C)OC(=O)CC(C(=O)OC(C)(C)C(C)CCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8
Total Synthesis Strategies for Ergot Alkaloid Frameworks
The total synthesis of the ergot alkaloid framework, the ergoline (B1233604) ring system, is a significant challenge in organic chemistry due to its structural complexity. The common precursor to many ergot alkaloids is lysergic acid. nih.gov The first total synthesis of lysergic acid was accomplished by Woodward and his team in 1956. nih.gov This landmark synthesis established a foundation for subsequent approaches to the ergoline scaffold.
Modern total synthesis strategies often employ different and more efficient methods. These contemporary approaches focus on the stereoselective construction of the tetracyclic system and have been reviewed extensively. researchgate.netnih.gov Key transformations in these syntheses often include novel bond-forming reactions to create the intricate ring structure. acs.org
A summary of notable strategies for the synthesis of the ergot alkaloid framework is presented in the table below.
| Strategy | Key Features | Reference |
| Woodward's Synthesis | First total synthesis of lysergic acid, establishing a foundational route. | nih.gov |
| Modern Synthetic Routes | Employ advanced chemical methodologies for more efficient and stereoselective synthesis of the ergoline scaffold. nih.gov | nih.govacs.org |
These total synthesis approaches provide the fundamental ergoline or lysergic acid core, which can then be further modified to produce a variety of ergot alkaloid derivatives.
Semisynthetic Routes and Precursor Utilization in 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione (Einecs 262-660-8) Production
Semisynthesis, starting from readily available natural ergot alkaloids, is a common approach for the production of novel derivatives. rxlist.com For a complex molecule like 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione, a plausible semisynthetic route would involve the modification of a precursor such as ergotamine. Ergotamine already contains the core ergotaman (B1204905) structure with a peptide moiety. nih.gov
The production of the target compound would necessitate the following key modifications:
Introduction of the 5-alpha-benzyl group: The benzyl (B1604629) group is a substituent with the structure R−CH₂−C₆H₅. wikipedia.org Its introduction at the 5'-alpha position would likely involve the modification of the amino acid residue at this position in the peptide side chain of an ergotamine-like precursor.
Hydroxylation at the 12' position: The introduction of a hydroxyl group at the 12' position of the peptide moiety is a significant synthetic challenge. Oxidative reactions, potentially using specific reagents that can target this position, would be required. nih.gov
Methylation at the 2' position: The addition of a methyl group at the 2' position of the peptide side chain could be achieved through various methylation reactions. nih.gov
A hypothetical semisynthetic pathway could start with the hydrolysis of the peptide moiety of a naturally occurring ergot alkaloid to yield lysergic acid. nih.gov Subsequently, a custom tripeptide containing the 5-alpha-benzyl, 12'-hydroxy, and 2'-methyl modifications could be synthesized and coupled to the lysergic acid core.
Chemoenzymatic and Biocatalytic Transformations in 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione (this compound) Derivatization
Chemoenzymatic and biocatalytic methods offer a high degree of selectivity and efficiency for the modification of complex molecules like ergot alkaloids. nih.gov These approaches can be particularly useful for introducing functional groups at specific positions without the need for extensive protecting group chemistry. nih.gov
For the derivatization of an ergotaman precursor to yield 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione, several enzymatic transformations could be envisioned:
Enzymatic Hydroxylation: Cytochrome P450 monooxygenases are known to be involved in the biosynthesis of ergot alkaloids and can catalyze hydroxylation reactions at specific positions. frontiersin.org A suitably engineered P450 enzyme could potentially introduce the 12'-hydroxyl group.
Enzymatic Methylation: Methyltransferases are enzymes that transfer a methyl group from a donor molecule to an acceptor. nih.gov A specific methyltransferase could be employed to achieve methylation at the 2' position.
The use of biocatalysis in the synthesis of ergot alkaloid derivatives is an active area of research, with the potential to provide more sustainable and efficient synthetic routes. nih.gov
The following table summarizes potential enzymatic transformations for the synthesis of the target compound.
| Transformation | Enzyme Class | Potential Application |
| Hydroxylation | Cytochrome P450 Monooxygenases | Introduction of the 12'-hydroxyl group. frontiersin.org |
| Methylation | Methyltransferases | Addition of the 2'-methyl group. nih.gov |
Development of Novel Analogs of 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione (this compound) for Academic Inquiry
The development of novel analogs of ergot alkaloids is crucial for academic inquiry into their structure-activity relationships (SAR). mdpi.com Ergot alkaloids interact with a variety of receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors, and slight modifications to their structure can significantly alter their pharmacological properties. wikipedia.org
The synthesis of analogs of 5-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione would allow researchers to probe the importance of each of its unique structural features:
The 5-alpha-benzyl group: Investigating the effect of different aromatic substituents at this position could provide insights into the binding pocket of its target receptors.
The 12'-hydroxyl group: The presence and stereochemistry of this hydroxyl group could be critical for hydrogen bonding interactions with the receptor.
By systematically modifying these positions and evaluating the biological activity of the resulting analogs, a deeper understanding of the SAR of this class of compounds can be achieved. nih.gov This knowledge can then be used to design new molecules with improved therapeutic profiles.
Advanced Analytical and Structural Elucidation Techniques for 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8
High-Resolution Spectroscopic Characterization for Structural Confirmation
A combination of high-resolution spectroscopic methods is indispensable for the complete structural elucidation of 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of the molecule. Full analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of signals to specific atoms within the structure. acs.org Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are used to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. nih.gov For 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione, specific signals would confirm the presence of the benzyl (B1604629) group, the methyl group at the 2' position, the ergoline (B1233604) skeleton, and the complex peptide side chain. acs.orgacs.org
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the calculation of a unique molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. nih.gov For peptide-type ergot alkaloids, characteristic fragmentation includes the loss of water from the C-12' hydroxy group and specific cleavages within the peptide side chain. mdpi.comnih.gov For instance, ergotamine, a related compound, shows a key fragment at m/z 320 resulting from the cleavage of the ring E amide and ether bonds. nih.govoregonstate.edu A common product ion at m/z 223 is often characteristic of the ergoline core in different classes of ergot alkaloids. nih.govoregonstate.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. tandfonline.comtandfonline.com The spectrum of 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the amide and ketone carbonyl (C=O) groups of the dione (B5365651) and peptide linkage, the N-H of the indole (B1671886) ring, and the C-H bonds of the aromatic and aliphatic portions of the molecule. tandfonline.comnih.govnih.gov
| Spectroscopic Technique | Anticipated Observations for 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione |
| ¹H NMR | Signals corresponding to aromatic protons of the benzyl and indole groups, specific signals for the CH₃ group at C-2', and complex multiplets for the ergoline and peptide backbone protons. acs.orgnih.gov |
| ¹³C NMR | Resonances for carbonyl carbons (dione, amide), aromatic carbons, and aliphatic carbons of the ergoline and side chain, confirming the full carbon skeleton. nih.govrsc.org |
| High-Resolution MS (HRMS) | Provides the exact mass of the [M+H]⁺ ion, confirming the elemental composition (C₃₃H₃₅N₅O₅). mdpi.com |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern including initial loss of water (-18 u) and cleavage of the peptide side chain, with common fragments related to the ergoline core. mdpi.comnih.gov |
| Infrared (IR) Spectroscopy | Absorption bands for O-H stretching (hydroxyl), C=O stretching (amide and ketone), N-H stretching (indole), and aromatic/aliphatic C-H stretching. tandfonline.comtandfonline.com |
X-ray Crystallography and Advanced Diffraction Studies for Conformational Analysis
For a complex, stereochemically rich molecule like 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione, X-ray analysis would elucidate the conformation of the tetracyclic ergoline system and the intricate folding of the peptide side chain. nih.govcas.cz Studies on related ergot alkaloids, such as ergometrine and ergogaline, have demonstrated the power of X-ray diffraction in establishing absolute stereochemistry and understanding intermolecular interactions like hydrogen bonding in the crystal lattice. nih.govcas.czcapes.gov.br Such conformational details are critical as they often correlate with the molecule's biological activity. Although a specific crystal structure for Einecs 262-660-8 is not publicly available, analysis of similar ergopeptine structures reveals that the peptide portion of the molecule adopts a folded conformation, often stabilized by intramolecular hydrogen bonds. rsc.org
| Structural Parameter | Information Gained from X-ray Crystallography |
| Molecular Conformation | Defines the 3D shape, including the puckering of the rings in the ergoline system and the folding of the peptide side chain. nih.govcapes.gov.br |
| Stereochemistry | Unambiguously determines the relative and absolute configuration at all chiral centers. nih.govrsc.org |
| Bond Lengths & Angles | Provides precise measurements of all interatomic distances and angles. cas.cz |
| Intermolecular Interactions | Reveals how molecules pack in the crystal, identifying hydrogen bonds and other non-covalent interactions. nih.govnih.gov |
Chromatographic and Electrophoretic Separation Science Methodologies for Purity Assessment and Isolation
To ensure the quality and integrity of a sample of 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione, robust separation techniques are essential for assessing its purity and for its isolation from complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis and purification of ergot alkaloids. researchgate.netmeasurlabs.comfrontiersin.org Reversed-phase HPLC (RP-HPLC) is particularly effective, typically employing a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often run in a gradient mode. food.gov.uknih.gov Detection is commonly achieved using UV or fluorescence detectors, as the indole moiety in ergot alkaloids is chromophoric and naturally fluorescent. frontiersin.orgnih.gov HPLC methods can effectively separate the main compound from synthetic precursors, degradation products, and epimers (isomers that differ at one chiral center). food.gov.uk
Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative high-efficiency separation method. frontiersin.orgnih.gov CE separates compounds based on their charge-to-size ratio in an electric field. This technique has been successfully applied to the separation of various ergot alkaloids and their epimers. mdpi.comnih.gov The use of additives in the running buffer, such as cyclodextrins, can enhance the separation of closely related isomers. nih.gov CE is valued for its high resolution, short analysis times, and minimal sample consumption. nih.gov
| Separation Technique | Typical Method Parameters | Application |
| RP-HPLC | Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and water/buffer (e.g., ammonium (B1175870) carbonate) food.gov.ukDetection: UV (e.g., 310 nm) or Fluorescence (e.g., Ex: 325 nm, Em: 420 nm) researchgate.net | Purity assessment, quantification, separation from epimers and related impurities, preparative isolation. nih.govoup.com |
| Capillary Electrophoresis (CE) | Capillary: Fused-silica (e.g., 50 µm i.d.)Buffer: Phosphate buffer (e.g., pH 2.5) with additives like cyclodextrins nih.govDetection: UV (e.g., 214 nm) nih.gov | High-resolution separation of alkaloids and their epimers, analysis of complex mixtures. mdpi.comnih.govcapes.gov.br |
Table of Compound Names
| Systematic Name | Common Name/Synonym | EINECS Number |
| 5α-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione | - | 262-660-8 |
| Ergotamine | - | 204-225-6 |
| Ergometrine | Ergonovine | 200-473-8 |
| Ergocristine | - | 208-209-7 |
| Acetonitrile | - | 200-835-2 |
| Methanol | - | 200-659-6 |
Mechanistic Biochemistry and Molecular Interactions of 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8
In Vitro Receptor Binding and Ligand-Target Profiling in Model Systems
Ergotamine exhibits a broad receptor binding profile, demonstrating affinity for several major classes of neurotransmitter receptors. wikipedia.orgoup.com This polyspecificity is a hallmark of ergot alkaloids and underlies their complex biological effects. In vitro binding assays have quantified its interaction with various receptor subtypes.
The compound is a known ligand at serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors. hres.ca Its therapeutic and off-target effects are a direct consequence of its agonist or antagonist activity at these sites. oup.comtaylorandfrancis.com Notably, it displays high affinity for 5-HT1B and 5-HT1D receptors, which is believed to be a primary mechanism for its utility in vascular headaches. oup.comtaylorandfrancis.com It also interacts with 5-HT1A, 5-HT2A, and 5-HT1F receptors. hres.cataylorandfrancis.com
The interaction of ergotamine is not limited to serotonin (B10506) receptors. It also binds to α-adrenergic and dopamine (B1211576) D2 receptors, acting as an agonist at therapeutically relevant concentrations. oup.com The complex interaction with multiple receptor systems highlights its non-selective nature compared to newer, more targeted compounds. oup.com
Table 1: In Vitro Receptor Binding Profile of Ergotamine
| Receptor Class | Receptor Subtype | Interaction Type |
|---|---|---|
| Serotonergic | 5-HT1A | Ligand/Agonist |
| 5-HT1B | High-affinity Agonist | |
| 5-HT1D | High-affinity Agonist | |
| 5-HT1F | Agonist | |
| 5-HT2A | Agonist | |
| 5-HT2B | β-arrestin-biased Agonist | |
| Adrenergic | α1 | Agonist |
| α2A | Agonist | |
| Dopaminergic | D2 | Agonist |
This table is a synthesis of data from multiple sources. wikipedia.orgoup.comhres.cataylorandfrancis.comfrontiersin.orgdrugbank.com
Enzyme Modulation and Inhibition Kinetics Studies
The metabolism and enzymatic interactions of ergotamine are primarily centered around the cytochrome P450 (CYP) system. It is extensively metabolized by the CYP3A4 enzyme in the liver. hres.capdr.net This interaction is significant as ergotamine acts as both a substrate and an inhibitor of CYP3A4. hres.ca
In vitro studies using rat liver microsomes have investigated the metabolism of ergotamine. nih.gov The rate of metabolite conversion was found to be dependent on the induction state of CYP3A4. nih.gov Furthermore, related ergot alkaloids have been shown to inhibit CYP3A4 activity in a dose-dependent manner, suggesting a potential for drug-drug interactions. nih.gov The inhibition of CYP3A4 by other compounds can lead to elevated plasma concentrations of ergotamine. pdr.net For instance, grapefruit juice contains compounds that inhibit CYP3A4-mediated first-pass metabolism in the gut wall, which can decrease ergotamine metabolism. drugs.com
In addition to its role in drug metabolism, ergotamine has been identified in silico as a potential inhibitor of other enzymes. A molecular docking study suggested that ergotamine could act as an inhibitor of the coronavirus main protease (Mpro), an enzyme crucial for viral replication. nih.gov
Table 2: Enzyme Interactions of Ergotamine
| Enzyme | Interaction Type | Finding |
|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Substrate & Inhibitor | Ergotamine is metabolized by and can inhibit this enzyme, leading to potential metabolic interactions. hres.capdr.netnih.gov |
| Coronavirus Main Protease (Mpro) | Potential Inhibitor | In silico screening identified ergotamine as a molecule with high binding affinity to the enzyme's active site. nih.gov |
Cellular Pathway Perturbations and Signaling Network Analysis in Established Cell Lines
The binding of ergotamine to its various receptors initiates cascades of intracellular signaling events, leading to perturbations in cellular pathways. A significant finding is its ability to induce anoikis, a form of programmed cell death, in lung adenocarcinoma (LUAD) cells. nih.gov In studies using the NCI-H2087 LUAD cell line, ergotamine was found to bind to Kinesin Family Member 5A (KIF5A), a protein implicated in anoikis resistance. nih.gov This interaction inhibits KIF5A expression, thereby promoting anoikis and reducing cell viability, proliferation, migration, and invasion in vitro. nih.gov
The signaling network analysis also reveals a phenomenon known as biased agonism or functional selectivity, particularly at serotonin receptors. frontiersin.org At the 5-HT1B receptor, ergotamine acts as an unbiased agonist, activating G protein and β-arrestin signaling pathways with similar potency. frontiersin.org However, at the 5-HT2B receptor, it functions as a β-arrestin-biased agonist. frontiersin.orgeurekalert.org This means it preferentially activates the β-arrestin pathway over traditional G protein-mediated signaling. frontiersin.org This differential activation of signaling pathways depending on the receptor subtype contributes to its complex pharmacological effects. frontiersin.org
Studies on established human epithelial cell lines, such as GP2d from a colonic adenocarcinoma, have shown that cellular responses to growth factors can be modulated by the expression of various signaling molecules. nih.gov While not directly testing ergotamine, these models are crucial for understanding how a compound with broad receptor affinity could affect pathways like those governed by the epidermal growth factor (EGF) receptor. nih.gov
Molecular Dynamics Simulations and Computational Docking of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione (Einecs 262-660-8) with Biological Targets
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into the interaction of ergotamine with its biological targets at an atomic level. These in silico approaches complement experimental data by predicting binding conformations and energies. nih.gov
Molecular docking studies have been instrumental in identifying potential new targets for ergotamine. For example, a screening of FDA-approved drugs identified ergotamine as having a high affinity score for the main protease of coronavirus. nih.gov The docking model showed that ergotamine fits within the Cys-His catalytic dyad cleft of the enzyme, forming multiple hydrogen bonds and hydrophobic interactions. nih.gov
Structural biology studies, combined with computational analysis, have elucidated the basis for ergotamine's biased agonism. The comparison of the crystal structures of ergotamine bound to the 5-HT1B and 5-HT2B receptors revealed distinct binding conformations. frontiersin.orgeurekalert.org When bound to the 5-HT2B receptor, ergotamine stabilizes a receptor conformation that favors interaction with β-arrestin while interfering with G protein coupling. eurekalert.org
Molecular dynamics simulations, which model the movement of atoms and molecules over time, can further refine the understanding of these interactions by revealing the dynamic nature of the ligand-receptor complex. mdpi.complos.org While specific MD simulation studies solely focused on ergotamine are not widely published, the methodology is extensively used to study similar G-protein coupled receptors and their ligands, providing a framework for future computational investigation of ergotamine's dynamic interactions. mdpi.comnih.gov
Table 3: Mentioned Compound Names
| Common/Trivial Name | IUPAC Name |
| Ergotamine | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Ergotamine Tartrate | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
| Caffeine | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Dihydroergotamine (B1670595) | (5'α,10α)-9,10-Dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)ergotaman-3',6',18-trione |
| Ergonovine | (6aR,9R)-N-[(1S)-1-(Hydroxymethyl)propyl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
| Cisplatin | cis-Diamminedichloroplatinum(II) |
Applications of 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8 in Chemical Biology and Advanced Materials Science
Utilization as a Chemical Probe for Investigating Biological Processes
The unique chemical architecture of Ergotamine makes it a valuable scaffold and probe for exploring complex biological processes at the molecular level. Its ability to interact with specific biological targets allows researchers to investigate the function and structure of key proteins.
One significant application is in the study of serotonin (B10506) receptors. For instance, Ergotamine has been used as a reference ligand in the computational modeling and design of selective chemical probes for the 5-HT5A serotonin receptor, a subtype that is not yet fully understood. biorxiv.org In these studies, Ergotamine helps to define the ligand-binding pocket of receptor homology models, which are then used in virtual screening campaigns to identify new, more selective molecular probes. biorxiv.orgresearchgate.net This approach is crucial for developing tools that can dissect the specific physiological roles of the 5-HT5A receptor. biorxiv.org
Furthermore, research has identified Ergotamine as a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors. mdpi.com Specifically, it shows a preferential inhibitory effect on NR1a/NR2A and NR1a/NR2B subtypes over NR1a/NR2C and NR1a/2D. mdpi.com This selectivity allows it to be used as a chemical tool to investigate the distinct functions of different NMDA receptor subtypes in processes like neuronal apoptosis and intracellular calcium modulation. mdpi.com By studying how Ergotamine interacts with these receptors, researchers can gain insights into the molecular mechanisms of neuroprotection. mdpi.com
| Biological Target | Research Application | Key Findings |
| 5-HT5A Serotonin Receptor | Development of selective chemical probes | Ergotamine used as a template in homology modeling to define the orthosteric binding site for virtual screening. biorxiv.orgresearchgate.net |
| NMDA Receptors (NR1a/NR2A, NR1a/NR2B) | Investigation of subtype-selective inhibition and neuroprotection | Ergotamine demonstrates subtype-selective antagonism, inhibiting glutamate-evoked currents and preventing neuronal apoptosis. mdpi.com |
Integration of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione (Einecs 262-660-8) into Functional Materials for Research Applications
The distinct structural features of Ergotamine are being harnessed to create advanced functional materials with tailored properties for specific research applications. A prime example is the development of molecularly imprinted polymers (MIPs) for the selective recognition and extraction of ergot alkaloids.
Researchers have successfully synthesized and characterized an Ergotamine-imprinted styrene-based polymer. uky.eduacs.orgresearchgate.net This process, known as molecular imprinting, creates polymer matrices with cavities that are complementary in shape and functionality to the template molecule—in this case, Ergotamine. The resulting MIP exhibits a higher binding affinity and selectivity for Ergotamine and structurally related alkaloids compared to a non-imprinted polymer (NIP) control. uky.eduresearchgate.net
These Ergotamine-imprinted polymers have demonstrated potential as specialized sorbents for solid-phase extraction (SPE). uky.eduresearchgate.net This application is valuable for analytical chemistry, enabling the selective isolation and concentration of ergot alkaloids from complex matrices like agricultural commodities or biological fluids for monitoring and research purposes. uky.eduresearchgate.net The physical and chemical properties of these materials, such as their high porosity and surface area, contribute to their effectiveness. researchgate.netacs.org
| Material Type | Monomers Used | Template Molecule | Key Properties and Applications |
| Molecularly Imprinted Polymer (MIP) | Styrene, Hydroxyethyl methacrylate (B99206) (HEMA) | Ergotamine (ETA) | Enhanced adsorption capacity and selectivity for ergot alkaloids; potential use as a solid-phase extraction sorbent for analytical chemistry and sensing devices. uky.eduacs.orgresearchgate.net |
Adsorption Characteristics of Ergotamine-Imprinted Polymer
| Parameter | MIP | NIP |
|---|---|---|
| Maximum Adsorption (Qo) | 8.68 μM/g | 7.55 μM/g |
| Adsorption Isotherm Fit | Langmuir | Langmuir |
Data derived from studies on styrene-based polymers. researchgate.netacs.org
Role in Catalyst Development and Organic Transformation Methodologies
While Ergotamine itself is not typically employed as a catalyst, its complex structure serves as a challenging and valuable substrate in the development of new organic transformation methodologies. These synthetic advancements are crucial for creating labeled internal standards for analytical quantification and for synthesizing novel derivatives.
A notable example is the development of an iron-catalyzed N-demethylation reaction. nih.gov This method provides a more environmentally friendly alternative to traditional approaches that use heavy metals like palladium or platinum. nih.gov In this process, the tertiary amine on the ergoline (B1233604) ring of Ergotamine is first converted to an N-oxide, which is then reduced by an in-situ generated Fe(II) species to yield the N-demethylated product. nih.gov Although challenges such as by-product formation exist, this research demonstrates the utility of Ergotamine as a model compound for refining novel catalytic systems. nih.gov
The development of such specific transformations is critical for producing isotopically labeled ergot alkaloids, such as Ergotamine-13CD3. nih.gov These labeled compounds are essential as internal standards for accurate quantification in food safety analysis and metabolomics studies, highlighting an indirect but vital role for the molecule in advancing analytical methodologies. mdpi.comnih.gov
| Reaction Type | Catalyst System | Substrate | Significance of Transformation |
| N-demethylation | Iron powder (Fe0) / m-CPBA | Ergotamine | Development of a cost-effective and environmentally benign method for the synthesis of N-demethylated derivatives and isotopically labeled standards. nih.gov |
Environmental Behavior and Degradation Pathways of 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8
Biodegradation Pathways and Microbial Metabolism Studies
The persistence of ergot alkaloids in the environment is significantly influenced by microbial degradation. Studies on related ergopeptines, such as ergotamine and ergovaline, offer insights into potential biodegradation pathways for 5'-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione.
A key microbial player in the degradation of ergopeptines is the bacterium Rhodococcus erythropolis. Research has demonstrated that certain strains of R. erythropolis can biotransform various ergopeptines, including ergotamine, ergovaline, ergocristine, ergocryptine, ergocornine, and ergosine. nih.govscience.gov The degradation pathway involves the conversion of these complex peptide alkaloids into simpler, less toxic compounds. nih.gov The initial step is the transformation to ergine (lysergic acid amide), which is then further metabolized to lysergic acid as a stable end product. nih.govscience.gov This degradation is significant because lysergic acid exhibits much lower vasoconstrictive activity compared to the parent ergopeptines. nih.gov It is noteworthy that while this bacterium effectively degrades ergopeptines, it does not metabolize simpler lysergic acid derivatives like agroclavine, chanoclavine, and ergometrine. nih.gov
The enzymes responsible for this degradation in R. erythropolis have been identified as ErgA and ErgB. windows.net The process yields diketopiperazines (cyclic dipeptides) and unstable ergine hydroxy carboxylic acids as intermediate metabolites. windows.net The final products can differ depending on the specific conditions, with the bacterial strain ultimately producing lysergic acid. windows.net
In vivo studies in ruminants have also shown microbial degradation of ergot alkaloids in the rumen. nih.gov Ergopeptide alkaloids are broken down by the rumen microbiota into simpler ergoline (B1233604) alkaloids and lysergic acid. nih.gov This suggests that soil and gut microbiomes are important sinks for these compounds in the environment.
The table below summarizes the microbial degradation of related ergopeptine alkaloids.
| Microorganism | Substrate (Ergot Alkaloid) | Key Degradation Products | Significance |
| Rhodococcus erythropolis MTHt3 | Ergotamine, Ergovaline, Ergocristine, Ergocryptine, Ergocornine, Ergosine | Ergine, Lysergic Acid, Diketopiperazines | Detoxification of ergopeptines to less bioactive compounds. nih.govwindows.net |
| Rumen Microbiota | Ergovaline and other ergopeptines | Lysergic Acid and other ergoline alkaloids | Natural degradation pathway in livestock. nih.gov |
It is plausible that 5'-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione, as an ergopeptine, would be susceptible to similar microbial degradation pathways. However, without specific experimental data, this remains an extrapolation. The rate and extent of its degradation would depend on various factors, including the specific microbial populations present, temperature, pH, and oxygen availability. nih.govnumberanalytics.com
Environmental Distribution, Fate, and Persistence Predictions through Modeling Approaches
In the absence of extensive experimental data for a specific chemical like Einecs 262-660-8, computational modeling provides a valuable tool for predicting its environmental distribution, fate, and persistence. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are in silico methods that correlate the chemical structure of a molecule with its physicochemical properties and environmental behavior. nih.govresearchgate.net
The environmental fate and transport of a chemical are governed by its physical and chemical properties. cdc.govepa.gov For ergot alkaloids, properties such as water solubility, octanol-water partition coefficient (log K_ow_), and vapor pressure are key determinants of their distribution in air, water, and soil. epa.gov PubChem provides some computed properties for the closely related compound 5'-Benzyl-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman, which can serve as an analogue for understanding potential behavior.
Table of Predicted Physicochemical Properties (Analog Compound)
| Property | Predicted Value | Implication for Environmental Fate |
|---|---|---|
| Molecular Weight | 581.7 g/mol | Low volatility. nih.gov |
| XLogP3 | 3.0 | Moderate potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov |
| Hydrogen Bond Donor Count | 3 | Influences water solubility and interactions with environmental matrices. nih.gov |
| Hydrogen Bond Acceptor Count | 8 | Influences water solubility and interactions with environmental matrices. nih.gov |
| Rotatable Bond Count | 6 | Relates to conformational flexibility. nih.gov |
| Topological Polar Surface Area | 143 Ų | Influences membrane permeability and adsorption. nih.gov |
Based on these predicted properties, 5'-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione is expected to have low volatility, limiting its atmospheric transport. The predicted log K_ow_ of 3.0 suggests a moderate tendency to partition from water into organic phases, such as soil organic carbon and lipids in organisms. nih.gov This indicates a potential for sorption to soil and sediment, which would reduce its mobility in aquatic systems but increase its persistence in those compartments.
General fate and transport evaluations consider processes like hydrolysis, photolysis, and biodegradation. cdc.gov Ergotamine, a related ergot alkaloid, is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov While specific data on the phototransformation of this compound is unavailable, many complex organic molecules are susceptible to degradation by sunlight.
Persistence in the environment is a key concern. The European Medicines Agency (EMA) guidelines for environmental risk assessment of medicinal products use triggers for Persistence, Bioaccumulation, and Toxicity (PBT) assessment. europa.eu A log K_ow_ > 4.5 is a trigger for a full PBT assessment. europa.eu While the predicted log K_ow_ for the analog is below this, the complex structure of ergot alkaloids warrants careful consideration of their persistence.
Advanced Ecotoxicological Modeling and Environmental Risk Assessment Methodologies (Excluding specific hazard outcomes)
The environmental risk assessment (ERA) of chemicals, particularly complex molecules like pharmaceuticals and natural toxins, is a structured process that evaluates potential adverse effects on the environment. europa.eunepc.gov.au This process often follows a tiered approach, starting with screening-level assessments and progressing to more detailed investigations if potential risks are identified. nih.gov
For a compound with limited empirical data like this compound, in silico methods are crucial in the initial tiers of risk assessment. nih.govnih.gov These methodologies can be used to predict ecotoxicity endpoints and prioritize chemicals for further testing. nih.gov
Key Methodologies in Environmental Risk Assessment:
Quantitative Structure-Activity Relationship (QSAR) Modeling: As mentioned, QSARs are used to predict various endpoints, including ecotoxicity to different aquatic and terrestrial organisms. researchgate.net Ecotoxicology databases like the NORMAN Ecotoxicology Database provide frameworks for collecting and evaluating experimental and predicted data. norman-network.com The development of benchmark datasets, such as ADORE, aims to improve the reliability of machine learning models in ecotoxicology. biorxiv.orgbiorxiv.org
Read-Across and Chemical Categorization: When data is lacking for a specific chemical, data from structurally similar compounds (analogs) can be used to fill the gaps. This "read-across" approach is a cornerstone of risk assessment for data-poor substances. 5'-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione would be categorized with other ergopeptine alkaloids for this purpose.
Fate and Exposure Modeling: Models are used to predict the Predicted Environmental Concentration (PEC) of a substance in various environmental compartments (water, soil, sediment). ecetoc.org These models use information on the substance's release rates, physicochemical properties, and degradation rates.
Risk Characterization: The risk is characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which adverse effects are not expected to occur. If the PEC/PNEC ratio is greater than 1, it indicates a potential risk, which may trigger further investigation or risk management measures. ecetoc.org
Intuitionistic Fuzzy Logic and Other Advanced Methods: For complex scenarios with high uncertainty, advanced modeling techniques like intuitionistic fuzzy value-based methods can be employed to better represent the variability and subjectivity inherent in expert judgments during risk assessment. mdpi.com
The ERA for a compound like 5'-alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione would begin with a screening assessment using predicted properties and QSAR-derived toxicity estimates. If the screening indicates a potential for persistence, bioaccumulation, or toxicity, more refined assessments would be necessary. These could involve targeted experimental studies on its degradation and effects, or more sophisticated modeling approaches to better constrain the uncertainties in the risk predictions.
Computational Chemistry and in Silico Approaches for 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemistry provides a fundamental understanding of the electronic behavior of a molecule, which governs its structure, stability, and reactivity. nih.gov For a complex ergopeptine like 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione, methods such as Density Functional Theory (DFT) are employed to model its electronic properties with high accuracy. researchgate.netuni-greifswald.de
These calculations can determine a variety of electronic parameters. The distribution of electron density, for instance, highlights regions of the molecule that are electron-rich or electron-deficient, indicating likely sites for interaction with biological targets. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to predict the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential metabolic pathways. researchgate.net Detailed structural and spectroscopic data are essential for accurately determining the electronic structure and electron distribution in such complex molecules. acs.org
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| Electron Density | The probability of finding an electron at a particular point in the molecule. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting interaction points with receptors. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons; higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons; lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visualizes charge distribution and predicts regions for electrostatic interactions with biological targets. |
Structure-Activity Relationship (SAR) Derivation via Chemoinformatics and Machine Learning
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how a molecule's chemical structure correlates with its biological activity. nih.gov For the ergot alkaloid class, SAR helps to understand how modifications to the core ergoline (B1233604) scaffold or the peptide side chain affect interactions with receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.commdpi.com
Chemoinformatics and machine learning (ML) have revolutionized SAR analysis by enabling the processing of vast datasets to identify complex patterns that may not be apparent through manual inspection. nuvisan.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models, a key tool in this field, build mathematical relationships between chemical structures and their activities. mdpi.com These models use molecular descriptors (numerical representations of a molecule's properties) to predict the activity of novel, unsynthesized compounds. mdpi.com By applying ML algorithms, researchers can develop predictive models that guide the synthesis of new derivatives with optimized properties, accelerating the identification of promising drug candidates. nuvisan.com
Table 2: Hypothetical Structure-Activity Relationships for Ergot Alkaloid Derivatives
| Modification Site | Structural Change | Potential Impact on Activity |
|---|---|---|
| Position C-2 | Introduction of a bromine atom. | May not drastically change binding parameters for D2 and D3 dopamine receptors. nih.gov |
| Position N-6 | Alteration of the methyl group. | Can significantly influence receptor affinity and selectivity. |
| Peptide Moiety | Substitution of amino acids (e.g., at the 2' or 5' position). | Critically affects binding affinity and specificity for various receptors. |
| Double Bond at C-9, C-10 | Hydrogenation to form dihydro-derivatives. | Can alter the conformational flexibility and receptor binding profile. nih.gov |
| Position C-8 | Isomerization of substituents. | Can lead to significant changes in biological activity due to stereoselectivity at the receptor site. nih.gov |
Virtual Screening and Ligand-Based Design for Novel Ergot Alkaloid Derivatives
The discovery of novel drug candidates can be significantly expedited through virtual screening and ligand-based drug design. nih.goveurofinsdiscovery.com These in silico techniques use the structure of a known active compound, such as 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6-dione, as a template to identify new molecules with similar properties from large chemical databases. researchgate.net
Ligand-based virtual screening relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.govnih.gov The process often involves creating a pharmacophore model, which is an abstract 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. ugm.ac.id This model is then used as a query to search compound libraries for molecules that match the pharmacophore. The identified "hits" can then be further analyzed and prioritized for synthesis and biological testing, streamlining the drug discovery process. researchgate.net This approach is particularly valuable when the 3D structure of the biological target is unknown. eurofinsdiscovery.com
Table 3: Workflow for Ligand-Based Virtual Screening
| Step | Description | Key Considerations |
|---|---|---|
| 1. Template Selection | Choose one or more known active compounds (e.g., Einecs 262-660-8) as a reference. | The chosen template(s) should have well-defined activity and represent the desired chemical space. |
| 2. Pharmacophore Modeling | Identify and map the key chemical features responsible for biological activity. | The model should be validated to ensure it can distinguish between active and inactive compounds. ugm.ac.id |
| 3. Database Screening | Use the pharmacophore model to search large virtual libraries of chemical compounds. | The choice of database (e.g., commercially available, in-house) will determine the novelty of the identified hits. |
| 4. Hit Filtering and Prioritization | Filter the initial hits based on various criteria, such as drug-likeness (e.g., Lipinski's Rule of Five), predicted ADMET properties, and molecular docking scores (if a target structure is available). ugm.ac.id | This step is crucial to reduce the number of false positives and focus resources on the most promising candidates. |
| 5. Synthesis and Biological Validation | Synthesize the top-ranked virtual hits and test them in biological assays to confirm their activity. | Experimental validation is the ultimate test of the in silico predictions. |
Conclusion and Outlook for 5 Alpha Benzyl 12 Hydroxy 2 Methylergotaman 3 ,6 Dione Einecs 262 660 8 Research
Synthesis of Key Academic Findings and Contributions to the Field
Key contributions from the broader research on related ergot alkaloids that provide a contextual framework include:
Vasoconstrictive Properties: Ergotamine is a potent alpha-adrenergic agonist, causing vasoconstriction of peripheral and cranial blood vessels. oup.comelsevier.es This action is central to its efficacy in aborting migraine headaches. pharmacompass.com
Receptor Binding Profile: Ergot alkaloids interact with a wide array of receptors, including serotonergic (5-HT), dopaminergic, and adrenergic receptors, which explains their complex pharmacological effects. hres.caebi.ac.uk
Synthetic Methodologies: Significant academic effort has been dedicated to the total synthesis of the core ergoline (B1233604) skeleton and the subsequent elaboration into various ergot alkaloids like lysergic acid. nih.govnih.govsoton.ac.uk These synthetic routes are crucial for creating novel derivatives for pharmacological testing.
Natural Product Discovery: Beyond fungal sources, related compounds such as 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-ergotaman-3',6',18-trione have been identified as metabolites in bacteria, suggesting a broader ecological distribution and potential for biocontrol applications. plos.orgamazonaws.comresearchgate.net This discovery opens new avenues for finding ergot alkaloids from non-traditional sources.
While these findings pertain to closely related compounds, they establish the fundamental scientific interest and potential utility of the ergotaman (B1204905) scaffold present in 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione.
Unaddressed Research Questions and Future Directions for Scholarly Inquiry on 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione (Einecs 262-660-8)
The absence of specific research on 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione presents a clear gap in the scientific literature and offers several avenues for future investigation. The structural distinction from ergotamine, presumably at the C-18 position, could lead to a unique pharmacological profile.
Future research directions should prioritize the following:
Chemical Synthesis and Characterization: The foremost task is the unambiguous total synthesis of 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6'-dione. This would involve adapting established synthetic strategies for ergot alkaloids to yield the specific dione (B5365651) structure. nih.govnih.gov Following synthesis, comprehensive structural elucidation using modern spectroscopic techniques (NMR, Mass Spectrometry, X-ray Crystallography) is imperative to confirm its constitution and stereochemistry.
Pharmacological Profiling: Once a pure sample is available, a thorough investigation of its receptor binding affinity and functional activity is crucial.
Receptor Binding Assays: A comprehensive panel of binding assays for serotonin (B10506), dopamine (B1211576), and adrenergic receptor subtypes would elucidate its primary molecular targets. hres.caebi.ac.uk
In Vitro Functional Assays: Studies on isolated tissues, such as coronary arteries, would be necessary to determine its vasoconstrictor potency and duration of action compared to ergotamine and dihydroergotamine (B1670595). oup.com
Comparative Analysis: A direct comparative study against ergotamine and dihydroergotamine would be essential to understand how the structural difference at the C-18 position modulates efficacy and selectivity.
Exploration of Novel Therapeutic Applications: While the primary expectation would be activity related to migraine treatment, the altered structure could confer novel properties.
Biocontrol Potential: Inspired by the discovery of related ergot alkaloids in bacteria with antimicrobial properties, this compound should be screened for antifungal or antibacterial activity. plos.orgresearchgate.net
Neurological Disorders: Given the broad central nervous system activity of ergolines, its potential effects on other neurological conditions beyond migraine could be explored. acs.org
Biosynthetic Pathway Investigation: If this compound is found to be a natural product, research into its biosynthetic pathway would be a significant contribution. This would involve identifying the producing organism and the enzymatic machinery responsible for its formation, which could differ from the known pathways for ergotamine. wikipedia.org
Q & A
Q. How do I ensure methodological transparency in computational studies of this compound’s molecular interactions?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing code (e.g., GitHub), force field parameters, and simulation trajectories. Use platforms like Zenodo for DOI assignment. Document software versions and runtime environments in supplementary materials .
Cross-Disciplinary Applications
Q. What hybrid methodologies bridge material science and toxicology in studying this compound’s nanoparticle derivatives?
- Methodological Answer : Combine TEM/XRD for structural characterization with in vitro cytotoxicity assays (e.g., MTT, ROS detection). Use quantitative structure-activity relationship (QSAR) models to predict toxicity based on surface charge and size. Collaborate with computational chemists for DFT-based stability simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
